2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
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Description
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H28N4O3S2 and its molecular weight is 532.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research into similar compounds has focused on the synthesis of heterocyclic derivatives, showcasing the versatility of thiophene and pyrimidine moieties in creating potentially bioactive molecules. For example, studies on the synthesis of thieno[2,3-d]pyrimidines have investigated reactions under specific conditions, such as microwave irradiation, to generate derivatives with varied substituents, highlighting the chemical reactivity and potential for generating diverse molecular architectures (Davoodnia et al., 2009).
Antimicrobial Activity
Several studies have synthesized pyridothienopyrimidines and related compounds to evaluate their antimicrobial activities. These efforts have led to the identification of molecules with promising in vitro antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmaceutical Applications
Research into similar heterocyclic compounds has also explored their potential as pharmaceutical agents, such as anticonvulsants. The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, for example, has been investigated for anticonvulsant activity, demonstrating the utility of these compounds in medical research and drug development (Severina et al., 2020).
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-16-11-17(2)13-20(12-16)29-24(34)15-36-28-30-26-25(21-9-10-31(19(4)33)14-23(21)37-26)27(35)32(28)22-8-6-5-7-18(22)3/h5-8,11-13H,9-10,14-15H2,1-4H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKQBFMSSAMVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC(=C4)C)C)SC5=C3CCN(C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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